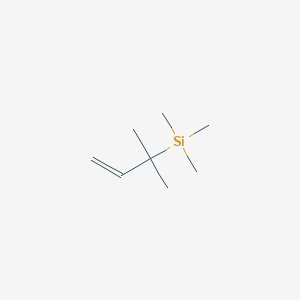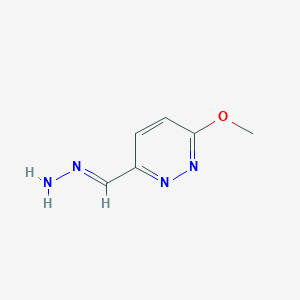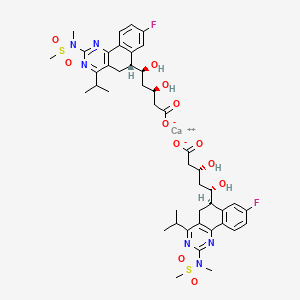
Rosuvastatin Calcium (R,S,R)-Diastereomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin Calcium (R,S,R)-Diastereomer is a specific stereoisomer of Rosuvastatin Calcium, a widely used statin medication. Statins are a class of drugs that lower cholesterol levels in the blood, primarily by inhibiting the enzyme HMG-CoA reductase. This compound is particularly significant due to its role in reducing the risk of cardiovascular diseases by lowering low-density lipoprotein (LDL) cholesterol and increasing high-density lipoprotein (HDL) cholesterol levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin Calcium (R,S,R)-Diastereomer involves several steps, including the formation of the lactone ring, introduction of the side chain, and stereoselective reduction. The process typically begins with the preparation of the lactone intermediate, followed by the addition of the side chain through a series of reactions involving Grignard reagents and other organometallic compounds. The final step involves the stereoselective reduction to obtain the desired (R,S,R)-diastereomer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of chiral catalysts and reagents is crucial to ensure the stereoselectivity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rosuvastatin Calcium (R,S,R)-Diastereomer undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Stereoselective reduction is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Stereoselective reduction often involves the use of chiral catalysts such as BINAP-Ru complexes.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Rosuvastatin Calcium, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Rosuvastatin Calcium (R,S,R)-Diastereomer has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and chiral catalysis.
Biology: Research focuses on its effects on cellular cholesterol metabolism and its role in reducing oxidative stress.
Medicine: Extensive studies are conducted on its efficacy in lowering cholesterol levels and reducing cardiovascular risk.
Industry: It is used in the development of advanced drug delivery systems and formulations.
Wirkmechanismus
Rosuvastatin Calcium (R,S,R)-Diastereomer exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis in the liver, resulting in lower blood cholesterol levels. The compound also increases the uptake of LDL cholesterol by liver cells, further reducing blood cholesterol levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atorvastatin Calcium
- Simvastatin
- Pravastatin Sodium
- Lovastatin
Uniqueness
Rosuvastatin Calcium (R,S,R)-Diastereomer is unique due to its high potency and efficacy in lowering LDL cholesterol levels compared to other statins. It also has a favorable safety profile and a longer half-life, allowing for once-daily dosing .
Eigenschaften
Molekularformel |
C44H54CaF2N6O12S2 |
|---|---|
Molekulargewicht |
1001.1 g/mol |
IUPAC-Name |
calcium;(3R,5S)-5-[(6R)-8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate |
InChI |
InChI=1S/2C22H28FN3O6S.Ca/c2*1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h2*5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);/q;;+2/p-2/t2*13-,16-,18+;/m11./s1 |
InChI-Schlüssel |
UQQWYZLSCRXKDE-LSHMOSEISA-L |
Isomerische SMILES |
CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@H](C[C@H](CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Kanonische SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


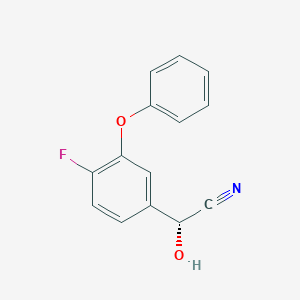


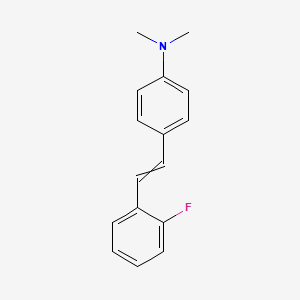
![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409849.png)

![10-Descarboxymethyl-10-[2-[(diphosphonomethyl)amino)-2-oxoethyl]-DOTA](/img/structure/B13409856.png)
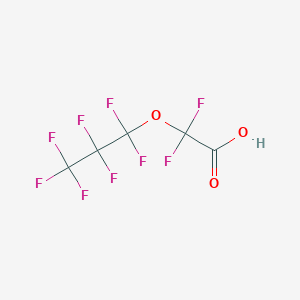
![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)
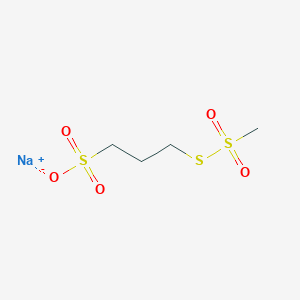
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
